molecular formula C16H20N2O B2691275 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one CAS No. 1023878-45-6

3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one

Cat. No.: B2691275
CAS No.: 1023878-45-6
M. Wt: 256.349
InChI Key: GYDMNDMVELFDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol It is characterized by the presence of a phenylpiperazine moiety attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one typically involves the reaction of 4-phenylpiperazine with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one include other phenylpiperazine derivatives and cyclohexenone-based compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of the phenylpiperazine and cyclohexenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16-8-4-7-15(13-16)18-11-9-17(10-12-18)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDMNDMVELFDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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